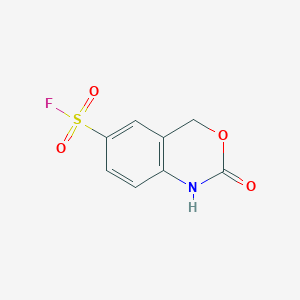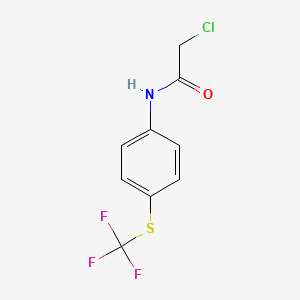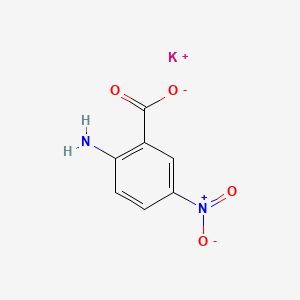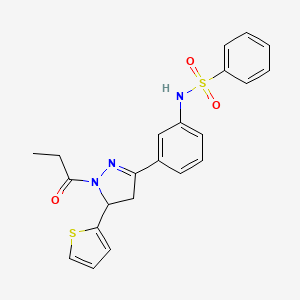![molecular formula C23H21ClN4O3 B2532825 N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105231-84-2](/img/structure/B2532825.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a piperidine ring, a pyridazine moiety, and a benzo[d][1,3]dioxole group suggests that this compound could interact with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds.
Synthesis Analysis
The synthesis of piperidine derivatives is well-documented in the literature. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity . The introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine rings significantly affected the biological activity. This suggests that the synthesis of our compound of interest would involve careful consideration of substituent effects to achieve the desired biological properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their biological activity. For example, the basic quality of the nitrogen atom in the piperidine ring was found to be important for anti-AChE activity . The X-ray crystallography of related compounds provides detailed insights into the three-dimensional arrangement of atoms, which is essential for understanding the interaction with biological targets . Therefore, the molecular structure analysis of our compound would likely focus on the orientation of the substituents and the electronic properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be quite diverse. In the synthesis of related compounds, reactions such as cyclization, saponification, and diazotization were employed to create complex heterocyclic structures . These reactions often lead to the formation of new rings and the introduction of functional groups that can significantly alter the chemical and biological properties of the molecules. The chemical reactions involved in the synthesis of our compound would need to be optimized to ensure the correct formation of the target structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's biological activity and pharmacokinetic profile. For example, the antioxidant activity of novel carboxamides was found to be dependent on the structure of the pyrazolobenzothiazine ring system . Analyzing the physical and chemical properties of our compound would involve studying its behavior in different environments and its reactivity with various reagents.
科学的研究の応用
Central Nervous System (CNS) Acting Drugs
Compounds containing functional groups similar to the specified chemical structure have been identified as potential leads for the synthesis of novel CNS acting drugs. Heterocyclic compounds with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) are particularly highlighted for their potential CNS activities, ranging from depression to convulsion effects (Saganuwan, 2017).
Antitubercular Activity
Modifications of isoniazid (INH) structure to include pyridine and pyridazinone derivatives have shown significant in vitro anti-tubercular activity against M. tuberculosis and other mycobacteria, suggesting the chemical structure may have similar potential (Asif, 2014).
Antitumor Applications
Certain imidazole derivatives exhibit antitumor activities, suggesting that related structures could be explored for potential antitumor drugs. These derivatives have been found to undergo apoptosis induction, generate reactive oxygen species, and affect mitochondrial functions (Hossain et al., 2020).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such compounds demonstrate potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Synthesis of N-Heterocycles
Chiral sulfinamides, similar in functionality to parts of the queried structure, have been extensively used in the stereoselective synthesis of N-heterocycles, such as piperidines and pyrrolidines. These methodologies offer access to diverse structures that are important in natural products and therapeutically relevant compounds (Philip et al., 2020).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-17-3-1-15(2-4-17)19-6-8-22(27-26-19)28-11-9-16(10-12-28)23(29)25-18-5-7-20-21(13-18)31-14-30-20/h1-8,13,16H,9-12,14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUZEWEVKFKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)
![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)
![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)



![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)


![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)